molecular formula C13H8N2O4 B2811714 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 16398-16-6

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B2811714
CAS No.: 16398-16-6
M. Wt: 256.217
InChI Key: AKXKFNUVGGYMJP-UHFFFAOYSA-N
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Description

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines These compounds are characterized by a seven-membered ring containing nitrogen and oxygen atoms

Scientific Research Applications

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-nitrobenzoyl chloride with 2-aminophenol under basic conditions to form the oxazepine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate or potassium phosphate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reaction conditions is also optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c16-13-9-7-8(15(17)18)5-6-11(9)19-12-4-2-1-3-10(12)14-13/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKFNUVGGYMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-N-(2-hydroxy-phenyl)-5-nitrobenzamide (10 g, 34.1 mmol) was added to a solution of sodium hydroxide (1.5 g, 37.6 mmol) in water (300 mL) and the resultant solution heated at 90° C. for 6 hr. The precipitate was filtered and washed with 4×100 mL of water. Yield 8.4 g (96%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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